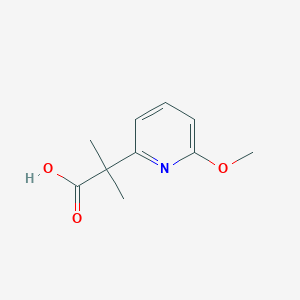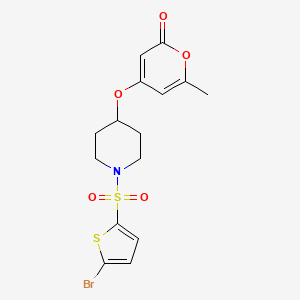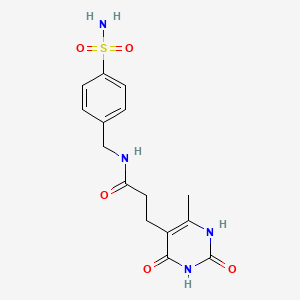![molecular formula C15H15N3O2S B2504165 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 946371-74-0](/img/structure/B2504165.png)
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives has been a subject of interest due to their potential antitumor activities. In one study, a series of novel pentaheterocyclic compounds were synthesized, starting with the preparation of 2-Thioxo-3,9,10,11-tetrahydro-1-phenyl-benzo[6′,7′]cyclohepta[1′,2′:4,5]pyrido[2,3-d]pyrimidin-4-one. This compound was obtained through the reaction of 2-dimethylaminomethylenebenzosuberone with 6-amino-1-phenyl-2-thioxo-2,3-dihydro-pyrimidin-4-one. Further reactions involving hydrazine hydrate and various aldehydes led to the formation of hydrazono derivatives, which upon cyclization with bromine in acetic acid, yielded the target pentaheterocyclic compounds. These compounds demonstrated potent antitumor activity against liver and breast cancer cell lines .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by a pyrimidine core, which is a common feature in many biologically active molecules. The presence of a thioxo group and a phenyl ring in the structure contributes to the compound's potential interaction with biological targets. The cyclization process that leads to the formation of the pentaheterocyclic structure is crucial for the biological activity, as it may influence the compound's ability to bind to specific enzymes or receptors within cancer cells .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and require precise control over reaction conditions. The initial reaction between the aminomethylenebenzosuberone and the amino-thioxo-pyrimidinone is likely a condensation reaction, followed by a nucleophilic substitution. The subsequent reaction with hydrazine hydrate introduces a hydrazino group, which is then used to form hydrazono derivatives through a reaction with aldehydes. The final cyclization with bromine is a key step that likely proceeds through a radical or electrophilic substitution mechanism, leading to the closure of the pentaheterocyclic ring system .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its heterocyclic and aromatic components. The presence of the thioxo group and the acetamide moiety could affect the compound's hydrogen bonding potential and its overall polarity, which in turn would influence its solubility in various solvents. The stability of the compound could be affected by the presence of reactive groups that are prone to oxidation or other chemical modifications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Routes : Research has explored various synthetic pathways for compounds similar to 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide, demonstrating the versatility in creating complex molecules. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones involved 2-Chloro-N-phenylacetamide as a key building block, indicating a method for constructing similar compounds through ring annulation and electrophilic substitution reactions (Janardhan et al., 2014).
Chemical Reactions and Derivatives : The compound's structure allows for diverse chemical transformations, leading to the creation of various derivatives with potential biological activities. Studies on compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown the ability to synthesize different heterocyclic derivatives, indicating the potential for generating a wide range of biologically active compounds from similar precursors (Shams et al., 2010).
Biological Applications
Antimicrobial Activity : The synthesis and evaluation of pyrimidinone and oxazinone derivatives, including structures related to 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide, have shown significant antimicrobial properties. These findings suggest the potential application of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor and Antioxidant Properties : The structural features of compounds like 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide allow for the exploration of antitumor and antioxidant activities. Research into polyfunctionally substituted heterocyclic compounds derived from similar precursors has highlighted their potential in antitumor applications, underscoring the relevance of these molecules in cancer research (Shams et al., 2010). Additionally, studies on derivatives like 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides have shown promising antioxidant activity, further broadening the scope of applications for such compounds (Dhakhda et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h1-3,5-6H,4,7-9H2,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSGLFPWKYZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)


![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)



![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)